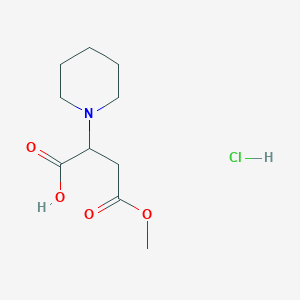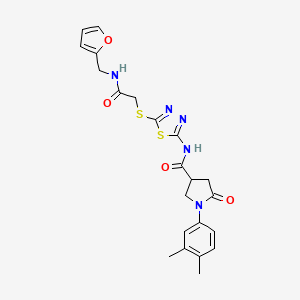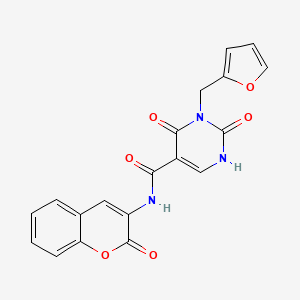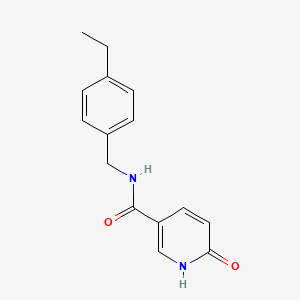
4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid hydrochloride, also known as MOBA hydrochloride, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 293.80 g/mol. MOBA hydrochloride is a derivative of the amino acid proline and is used in the synthesis of peptides.
Mécanisme D'action
The mechanism of action of 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride is not fully understood. However, it is believed to act as a nucleophile in peptide synthesis, reacting with the acid chloride to form an intermediate that can be used to build the peptide chain.
Biochemical and Physiological Effects
4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride does not have any known biochemical or physiological effects on its own. Its effects are only observed when it is used as a building block in peptide synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride in peptide synthesis is that it can introduce a proline residue into the peptide chain. Proline is known to affect the conformation of peptides, which can impact their biological activity. However, the use of 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride is limited by its cost and availability. It is also important to note that the use of 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride in peptide synthesis can be challenging due to its reactivity and the need for precise control of reaction conditions.
Orientations Futures
There are several future directions for research involving 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride. One area of interest is the development of new methods for the synthesis of peptides using 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride as a building block. Another area of interest is the investigation of the biological activity of peptides synthesized using 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride. Additionally, research could be conducted to explore the potential therapeutic applications of peptides synthesized using 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride.
Méthodes De Synthèse
4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride is synthesized through a multi-step process starting with the reaction of proline with 4-methoxybutyryl chloride to form the intermediate 4-methoxybutyryl-L-proline. This intermediate is then reacted with oxalyl chloride and dimethylformamide to form the acid chloride, which is then reacted with 1-piperidin-1-ylbutan-1-one to form 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride.
Applications De Recherche Scientifique
4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride is used in scientific research as a building block for the synthesis of peptides. Peptides are short chains of amino acids that have a wide range of biological activities, including acting as hormones, neurotransmitters, and enzymes. 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride is used to introduce a proline residue into the peptide chain, which can affect the peptide's conformation and biological activity.
Propriétés
IUPAC Name |
4-methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c1-15-9(12)7-8(10(13)14)11-5-3-2-4-6-11;/h8H,2-7H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCPBVKXTKFMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)N1CCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2443711.png)

![4-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2443717.png)
![N-(3-methoxyphenyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2443718.png)
![N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2443720.png)
![methyl 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2443721.png)
![N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/no-structure.png)
![1-Propyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2443723.png)




![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B2443731.png)